4-Bromo-2-fenilbenzofurano

Descripción general

Descripción

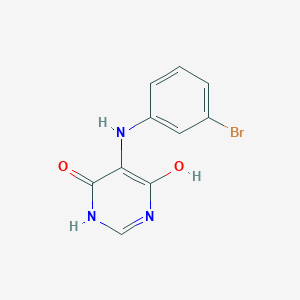

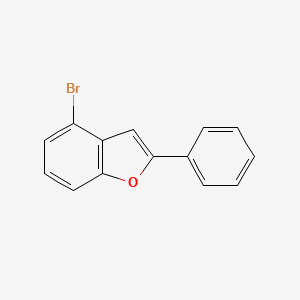

4-Bromo-2-phenylbenzofuran is a chemical compound with the molecular formula C14H9BrO . It has a molecular weight of 273.13 and is a solid at room temperature . The IUPAC name for this compound is 4-bromo-2-phenyl-1-benzofuran .

Molecular Structure Analysis

The InChI code for 4-Bromo-2-phenylbenzofuran is 1S/C14H9BrO/c15-12-7-4-8-13-11 (12)9-14 (16-13)10-5-2-1-3-6-10/h1-9H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

4-Bromo-2-phenylbenzofuran is a solid at room temperature . and should be stored in a refrigerator . The compound is shipped at room temperature .Aplicaciones Científicas De Investigación

Actividad Antitumoral

Los compuestos de benzofurano, incluido el 4-Bromo-2-fenilbenzofurano, se han estudiado por sus fuertes actividades biológicas, una de las cuales es la actividad antitumoral . Estos compuestos podrían utilizarse potencialmente en el desarrollo de nuevos tratamientos contra el cáncer.

Propiedades Antibacterianas

Otra actividad biológica significativa de los compuestos de benzofurano son sus propiedades antibacterianas . Esto sugiere que el this compound podría utilizarse en el desarrollo de nuevos fármacos antibacterianos.

Efectos Antioxidantes

Se ha demostrado que los compuestos de benzofurano poseen actividades antioxidantes . Esto significa que el this compound podría utilizarse potencialmente en tratamientos para enfermedades causadas por estrés oxidativo.

Aplicaciones Antivirales

Los compuestos de benzofurano también exhiben actividades antivirales . Por ejemplo, se ha descubierto que un nuevo compuesto de benzofurano macrocíclico tiene actividad antiviral contra la hepatitis C .

Agentes Anticancerígenos

Se han desarrollado y utilizado nuevos compuestos de andamiaje de benzotiofeno y benzofurano como agentes anticancerígenos . Esto sugiere que el this compound también podría explorarse por su potencial como agente anticancerígeno.

Síntesis de Derivados Complejos de Benzofurano

Los compuestos de benzofurano, incluido el this compound, pueden utilizarse en la síntesis de derivados complejos de benzofurano . Estos derivados tienen una amplia gama de actividades biológicas y aplicaciones potenciales como fármacos .

Safety and Hazards

The safety information for 4-Bromo-2-phenylbenzofuran indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

The primary target of 4-Bromo-2-phenylbenzofuran is Monoamine Oxidase (MAO) . This enzyme is responsible for the metabolism of monoamine neurotransmitters, which play a crucial role in brain development and function .

Mode of Action

4-Bromo-2-phenylbenzofuran acts as an inhibitor of MAO . It preferentially inhibits MAO-B in a reversible manner . The compound’s interaction with its target results in the reduction of the formation of by-products of the MAO catalytic cycle, which are toxic to the brain .

Biochemical Pathways

The inhibition of MAO by 4-Bromo-2-phenylbenzofuran affects the metabolism of monoamine neurotransmitters . This can lead to an increase in the levels of these neurotransmitters, which can have various downstream effects depending on the specific neurotransmitter involved .

Pharmacokinetics

It is known that the compound inhibits mao-b in a reversible manner, suggesting that it may be metabolized and eliminated from the body

Result of Action

The inhibition of MAO by 4-Bromo-2-phenylbenzofuran can lead to an increase in the levels of monoamine neurotransmitters . This can have various effects at the molecular and cellular level, depending on the specific neurotransmitter involved . Importantly, the compound’s action reduces the formation of toxic by-products of the MAO catalytic cycle, which can be beneficial for brain health .

Action Environment

The action, efficacy, and stability of 4-Bromo-2-phenylbenzofuran can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature and exposure to air . Additionally, the compound’s efficacy may be influenced by factors such as the presence of other substances that can interact with MAO

Análisis Bioquímico

Biochemical Properties

4-Bromo-2-phenylbenzofuran plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One notable interaction is with monoamine oxidase (MAO), an enzyme responsible for the metabolism of monoamine neurotransmitters . Studies have shown that 4-Bromo-2-phenylbenzofuran can inhibit the activity of MAO-B, a specific isoform of the enzyme, in a reversible manner. This inhibition is crucial as it helps regulate monoamine levels and reduces the formation of toxic by-products of the MAO catalytic cycle . Additionally, 4-Bromo-2-phenylbenzofuran has been observed to interact with other biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of 4-Bromo-2-phenylbenzofuran on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Bromo-2-phenylbenzofuran exhibits antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress . This compound also affects cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways. Furthermore, 4-Bromo-2-phenylbenzofuran can alter gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 4-Bromo-2-phenylbenzofuran exerts its effects through various mechanisms. One primary mechanism is the inhibition of MAO-B, which involves binding interactions with the enzyme’s active site . This binding prevents the enzyme from metabolizing monoamine neurotransmitters, thereby regulating their levels in the brain. Additionally, 4-Bromo-2-phenylbenzofuran can interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-phenylbenzofuran can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, 4-Bromo-2-phenylbenzofuran may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and enzyme activity. These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-Bromo-2-phenylbenzofuran vary with different dosages in animal models. Studies have shown that at lower doses, the compound can exhibit beneficial effects, such as antioxidant activity and enzyme inhibition . At higher doses, 4-Bromo-2-phenylbenzofuran may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.

Metabolic Pathways

4-Bromo-2-phenylbenzofuran is involved in various metabolic pathways, particularly those related to the metabolism of monoamine neurotransmitters . The compound interacts with enzymes such as MAO-B, influencing the metabolic flux and levels of metabolites. Additionally, 4-Bromo-2-phenylbenzofuran may affect other metabolic pathways by interacting with different enzymes and cofactors. These interactions are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of 4-Bromo-2-phenylbenzofuran within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . Understanding these interactions is crucial for determining the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

4-Bromo-2-phenylbenzofuran exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s biochemical effects and potential therapeutic applications.

Propiedades

IUPAC Name |

4-bromo-2-phenyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJOZPUPENSWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460989 | |

| Record name | 4-Bromo-2-phenylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863870-92-2 | |

| Record name | 4-Bromo-2-phenylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine;dibromonickel](/img/structure/B1624548.png)

![2-(2-[2-Chloroethoxy]ethoxy)tetrahydropyran](/img/structure/B1624553.png)

![2-[(4-Hydroxyphenyl)thio]propanoic acid ehtyl ester](/img/structure/B1624555.png)